molecular formula C8H10O2 B3022784 3-(Methoxymethyl)phenol CAS No. 57234-51-2

3-(Methoxymethyl)phenol

Cat. No.: B3022784
CAS No.: 57234-51-2
M. Wt: 138.16 g/mol
InChI Key: AAVSHQOVBKPECT-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)phenol, also known as this compound, is an organic compound with the molecular formula C8H10O2. It is a derivative of phenol where a methoxymethyl group is attached to the third carbon of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

3-(Methoxymethyl)phenol is a derivative of phenol . Phenol is known to be a potent proteolytic agent, which means it can break down proteins . It is active against a wide range of micro-organisms including some fungi and viruses . Therefore, the primary targets of this compound could be similar to those of phenol, acting on proteins and microorganisms.

Mode of Action

Phenol, in concentrations in the 5% to 7% range, dissolves tissue on contact via proteolysis . In high concentrations, when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect . Local anesthetic effects occur within 5-10 minutes . It is plausible that this compound may have similar interactions with its targets.

Biochemical Pathways

Phenolic compounds, in general, are known to play key roles in various biochemical pathways . They are involved in free radical scavenging, metal chelating, and effects on cell signaling pathways and gene expression .

Pharmacokinetics

Phenolic compounds are known to undergo various modifications once ingested, such as acylation, methylation, trans-esterification, and glycosylation, which can alter their biological activity and function .

Result of Action

Phenolic compounds are known to have beneficial effects in oxidative stress by regulating several pathways . These include activation of antioxidant response, inhibition of cyclooxygenase 2 (COX-2) and cytokines, modulation of cell survival or apoptosis, and enhanced activity of biological antioxidants and antioxidant enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)phenol can be achieved through several methods. One common approach involves the reaction of phenol with formaldehyde and methanol in the presence of an acid catalyst. This reaction leads to the formation of the methoxymethyl group on the phenol ring. The reaction conditions typically involve moderate temperatures and acidic conditions to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of solid acid catalysts, such as heteropolyacids, has been explored to improve the efficiency and environmental sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, nitric acid, and sulfuric acid under controlled conditions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Various substituted phenols depending on the electrophile used

Comparison with Similar Compounds

3-(Methoxymethyl)phenol can be compared with other phenol derivatives, such as:

    4-Methoxyphenol: Similar in structure but with the methoxy group directly attached to the benzene ring.

    3-Methylphenol: Contains a methyl group instead of a methoxymethyl group.

    3-Hydroxybenzyl Alcohol: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-(methoxymethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-10-6-7-3-2-4-8(9)5-7/h2-5,9H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVSHQOVBKPECT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00555722
Record name 3-(Methoxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00555722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57234-51-2
Record name 3-(Methoxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00555722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(methoxymethyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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